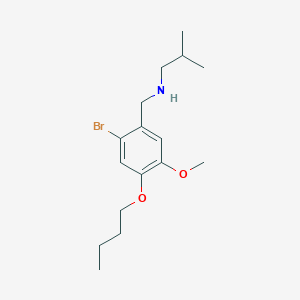![molecular formula C14H10F3NO2 B283362 N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide](/img/structure/B283362.png)
N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide, also known as DFB, is a chemical compound that has gained a lot of attention in the scientific community due to its potential use in various research applications. DFB is a small molecule inhibitor that has been shown to target specific proteins that play a crucial role in various biological processes.
作用機序
N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide works by binding to specific proteins, which leads to their inhibition. The exact mechanism of action of N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide is not fully understood, but it is believed that N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide works by disrupting the function of specific enzymes or proteins that are crucial for various biological processes.
Biochemical and Physiological Effects
N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide has been shown to have various biochemical and physiological effects. In cancer research, N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide has been shown to inhibit cancer cell proliferation and induce apoptosis. In addition, N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide has also been shown to reduce the levels of specific proteins that are overexpressed in cancer cells. In neurodegenerative disorders, N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide has been shown to reduce the levels of specific proteins that are involved in the pathogenesis of these diseases.
実験室実験の利点と制限
N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. In addition, N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide has been shown to be highly specific in targeting specific proteins, which makes it a valuable tool for studying specific biological processes. However, one of the limitations of N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide is that it may have off-target effects, which can lead to unwanted side effects.
将来の方向性
There are several future directions for N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide research. One of the most promising directions is its use in combination therapy for cancer treatment. N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide has been shown to have synergistic effects when used in combination with other cancer drugs. In addition, N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide can also be studied for its potential use in other diseases such as diabetes and cardiovascular diseases. Furthermore, the development of more potent and selective N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide analogs can lead to the discovery of new therapeutic targets and potential drug candidates.
合成法
N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of different chemicals. The first step involves the reaction of 3-fluorobenzamide with lithium diisopropylamide, which results in the formation of an intermediate compound. This intermediate is then reacted with 2-(difluoromethoxy)aniline, which leads to the formation of N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide. The final product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide has been shown to have potential use in various research applications. One of the most promising applications of N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide is its use as a small molecule inhibitor in cancer research. N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide has been shown to target specific proteins that play a crucial role in cancer cell proliferation and survival. In addition, N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
分子式 |
C14H10F3NO2 |
|---|---|
分子量 |
281.23 g/mol |
IUPAC名 |
N-[2-(difluoromethoxy)phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C14H10F3NO2/c15-10-5-3-4-9(8-10)13(19)18-11-6-1-2-7-12(11)20-14(16)17/h1-8,14H,(H,18,19) |
InChIキー |
QREWCPXVYBODGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)OC(F)F |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(Cyclopentyloxy)benzyl]amino}-1-butanol](/img/structure/B283280.png)
![2-[(2-Bromo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283281.png)
![2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B283283.png)
![2-{[2-Bromo-5-ethoxy-4-(2-propynyloxy)benzyl]amino}-1-butanol](/img/structure/B283285.png)
![{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B283287.png)
![N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283288.png)
![N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine](/img/structure/B283289.png)
![2-{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B283290.png)
![N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283291.png)
![N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283292.png)

![4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283300.png)
![4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide](/img/structure/B283301.png)
![N-cyclohexyl-2-(2-methoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B283302.png)